[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone
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Overview
Description
[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a hydroxyphenyl group and a piperidine ring substituted with a methylimidazole group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the hydroxyphenyl group through electrophilic substitution. The piperidine ring is then synthesized separately and functionalized with the methylimidazole group. Finally, the two moieties are coupled under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The methylimidazole group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Azide or thiol-substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, [3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate specific molecular pathways makes it a promising candidate for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties can enhance the performance of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of [3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the pyrazole and imidazole rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone: shares similarities with other pyrazole and imidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-23-11-8-20-18(23)13-6-9-24(10-7-13)19(26)16-12-15(21-22-16)14-4-2-3-5-17(14)25/h2-5,8,11-13,25H,6-7,9-10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAUYAZFOPMOLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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